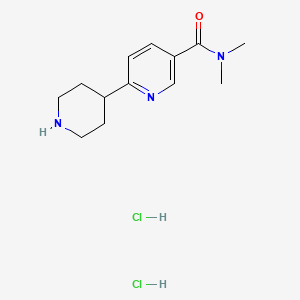
N,N-Dimethyl-6-piperidin-4-ylnicotinamide dihydrochloride
説明
N,N-Dimethyl-6-piperidin-4-ylnicotinamide dihydrochloride is a chemical compound with the molecular formula C13H21Cl2N3O It is a derivative of nicotinamide, featuring a piperidine ring substituted at the 4-position and a dimethylamino group at the 6-position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethyl-6-piperidin-4-ylnicotinamide dihydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts.
Substitution Reactions:
Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and other advanced techniques to enhance yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles, depending on the desired substitution product.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.
科学的研究の応用
N,N-Dimethyl-6-piperidin-4-ylnicotinamide dihydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a reference standard in analytical chemistry.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, particularly in the context of neurological and psychiatric disorders.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of N,N-Dimethyl-6-piperidin-4-ylnicotinamide dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to influence neurotransmitter systems and signal transduction pathways.
類似化合物との比較
Nicotinamide: A precursor to N,N-Dimethyl-6-piperidin-4-ylnicotinamide dihydrochloride, with similar structural features but lacking the piperidine ring and dimethylamino group.
Piperidine Derivatives: Compounds like piperidine and its substituted derivatives share the piperidine ring structure and may exhibit similar chemical reactivity.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a nicotinamide core with a piperidine ring and dimethylamino group makes it a valuable compound for research and potential therapeutic applications.
生物活性
N,N-Dimethyl-6-piperidin-4-ylnicotinamide dihydrochloride is a compound of interest in pharmacological research due to its potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant case studies.
This compound acts primarily as an antagonist to specific receptors involved in inflammatory processes. Its activity is linked to the modulation of prostaglandin pathways, particularly through inhibition of the hematopoietic prostaglandin D synthase (H-PGDS) enzyme, which plays a crucial role in allergic and inflammatory responses. By inhibiting H-PGDS, this compound may reduce the synthesis of prostaglandin D2 (PGD2), a mediator associated with various allergic conditions such as asthma and allergic rhinitis .
Biological Activity
The compound has been evaluated for its effects on various biological systems. Key findings include:
- Anti-inflammatory Properties : Studies suggest that this compound can significantly reduce inflammation markers in vitro and in vivo. This is particularly relevant in models of asthma where PGD2 levels are elevated .
- Neuroprotective Effects : Research indicates that this compound may exhibit neuroprotective properties by modulating neuroinflammatory pathways. In models of neurodegenerative diseases, it has been shown to mitigate oxidative stress and neuronal damage .
- Antifibrotic Activity : The compound has demonstrated potential antifibrotic effects, inhibiting collagen synthesis in cell cultures, which could be beneficial in treating fibrotic diseases .
Case Studies
Several studies have explored the biological activity of this compound:
- Asthma Model :
- Neurodegeneration :
- Fibrosis :
Data Table: Biological Activity Summary
特性
IUPAC Name |
N,N-dimethyl-6-piperidin-4-ylpyridine-3-carboxamide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O.2ClH/c1-16(2)13(17)11-3-4-12(15-9-11)10-5-7-14-8-6-10;;/h3-4,9-10,14H,5-8H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKFYZAPYKZULNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CN=C(C=C1)C2CCNCC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















